2-(Propan-2-yloxy)ethyl 2-methyl-5-oxo-4,7-di(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound belongs to the hexahydroquinoline class, characterized by a partially hydrogenated quinoline core with a ketone group at position 5 and ester functionality at position 2. The substitution pattern includes:
- 2-(Propan-2-yloxy)ethyl ester: This ester group contributes to lipophilicity, influencing solubility and membrane permeability.
- 2-methyl substituent: A small alkyl group that may sterically influence reactivity or binding interactions.
Structural studies of similar hexahydroquinoline derivatives often employ X-ray crystallography using programs like SHELXL and OLEX2 . The puckered conformation of the hexahydroquinoline ring, analyzed via Cremer-Pople parameters , is critical for understanding molecular geometry and intermolecular interactions.
Properties
IUPAC Name |
2-propan-2-yloxyethyl 2-methyl-5-oxo-4,7-dithiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4S2/c1-14(2)28-8-9-29-24(27)21-15(3)25-17-12-16(19-6-4-10-30-19)13-18(26)22(17)23(21)20-7-5-11-31-20/h4-7,10-11,14,16,23,25H,8-9,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUYJCYBONORAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=CS4)C(=O)OCCOC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the hexahydroquinoline core but differ in substituents, enabling comparative analysis:
Key Comparative Findings
Electronic and Steric Effects
- Thiophene vs. Phenyl Substitution : The target compound’s 4,7-di(thiophen-2-yl) groups introduce sulfur’s electron-rich character, enhancing charge-transfer interactions compared to phenyl-substituted analogues (e.g., ). This may improve binding to biological targets or catalytic surfaces.
- Ester Group Variations : The 2-(propan-2-yloxy)ethyl ester in the target compound increases lipophilicity (logP ~3.2 estimated) compared to ethyl esters (e.g., , logP ~2.5–2.8), favoring membrane permeability but reducing aqueous solubility.
Conformational Analysis
- The hexahydroquinoline ring adopts a boat conformation with puckering parameters (e.g., Cremer-Pople amplitude Q = 0.52 Å, θ = 120°) influenced by substituents. Bulkier groups (e.g., 3-methoxy-4-propoxyphenyl in ) increase ring distortion, while planar thiophenes reduce strain .
Reactivity and Stability
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
